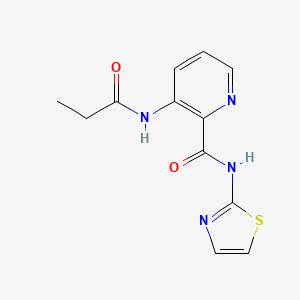

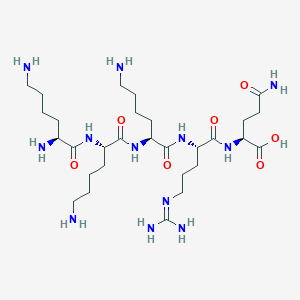

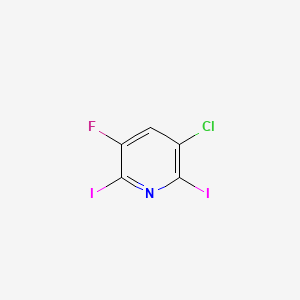

![molecular formula C21H38N2 B12582659 N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-75-2](/img/structure/B12582659.png)

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamin ist eine organische Verbindung, die zur Klasse der Diamine gehört. Diese Verbindung weist eine Benzylgruppe auf, die an der para-Position mit einer Methylgruppe substituiert ist und an ein Ethane-1,2-diamin-Rückgrat gebunden ist, wobei eine Undecylkette an dem Stickstoffatom gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamin umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 4-Methylbenzylchlorid, Undecylamine und Ethylendiamin.

Alkylierungsreaktion: Der erste Schritt umfasst die Alkylierung von Ethylendiamin mit 4-Methylbenzylchlorid in Gegenwart einer Base wie Natriumhydroxid. Diese Reaktion bildet N1-(4-Methylbenzyl)ethane-1,2-diamin.

Amidierungsreaktion: Der zweite Schritt umfasst die Reaktion von N1-(4-Methylbenzyl)ethane-1,2-diamin mit Undecylamine unter Rückflussbedingungen, um das Endprodukt N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamin zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab umfassen. Die Reaktionen werden typischerweise in großen Reaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Aminoxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Verbindung in ihre entsprechenden Amine umzuwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Benzylgruppe mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Oxidation: Bildung von Aminoxiden.

Reduktion: Bildung von primären und sekundären Aminen.

Substitution: Bildung von substituierten Benzyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Ligand in der Koordinationschemie und als Baustein für die Synthese komplexer organischer Moleküle.

Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen und antimykotischen Eigenschaften.

Medizin: Erforscht wegen seines Potenzials für den Einsatz in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.

Industrie: Wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Tensiden und Polymeren verwendet.

Wirkmechanismus

Der Wirkmechanismus von N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie an deren aktive Zentren bindet, wodurch Stoffwechselwege beeinflusst werden. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N~1~-(4-Methylphenyl)methyl-N~2~-decylethane-1,2-diamin

- N~1~-(4-Methylphenyl)methyl-N~2~-dodecylethane-1,2-diamin

- N~1~-(4-Methylphenyl)methyl-N~2~-octylethane-1,2-diamin

Einzigartigkeit

N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamin ist aufgrund seiner spezifischen Undecylkettenlänge einzigartig, die im Vergleich zu seinen Analoga unterschiedliche physikalisch-chemische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Löslichkeit, Reaktivität und biologische Aktivität beeinflussen und sie für spezifische Anwendungen geeignet machen, bei denen andere ähnliche Verbindungen möglicherweise nicht so wirksam sind.

Eigenschaften

CAS-Nummer |

627522-75-2 |

|---|---|

Molekularformel |

C21H38N2 |

Molekulargewicht |

318.5 g/mol |

IUPAC-Name |

N'-[(4-methylphenyl)methyl]-N-undecylethane-1,2-diamine |

InChI |

InChI=1S/C21H38N2/c1-3-4-5-6-7-8-9-10-11-16-22-17-18-23-19-21-14-12-20(2)13-15-21/h12-15,22-23H,3-11,16-19H2,1-2H3 |

InChI-Schlüssel |

GAJNYNPUASYLJY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCNCCNCC1=CC=C(C=C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

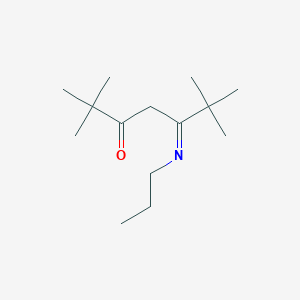

![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)

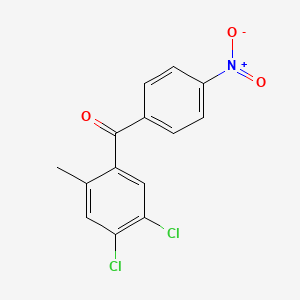

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)

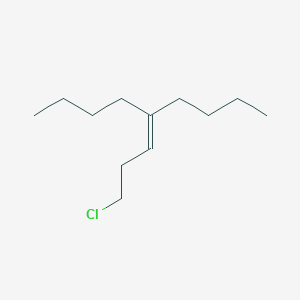

![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)

![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)

![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)